2-(tert-Butyldimethylsiloxy)propanal
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Overview
Description
2-(tert-Butyldimethylsiloxy)propanal is a chemical compound with the molecular formula C8H18O2Si. It is a silane derivative of propanal, where a tert-butyldimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Synthetic Routes and Reaction Conditions:
From Propanal: The compound can be synthesized by reacting propanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.
From Propanol: Alternatively, propanol can be oxidized to propanal, which is then reacted with tert-butyldimethylsilyl chloride under similar conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ether or THF.
Substitution: Tetrabutylammonium fluoride (TBAF), acetonitrile or THF.
Major Products Formed:
Oxidation: Propanoic acid
Reduction: Propanol
Substitution: Propanal
Scientific Research Applications
2-(tert-Butyldimethylsiloxy)propanal is widely used in organic synthesis as a protecting group for aldehydes. It is particularly useful in multi-step synthesis where the aldehyde functionality needs to be preserved until the final stages. Its stability under a variety of reaction conditions makes it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the protection of the aldehyde group. The tert-butyldimethylsilyl group forms a stable silyl ether with the aldehyde, preventing it from reacting with other reagents. The protection can be removed under mild acidic or basic conditions, allowing for selective deprotection in the presence of other functional groups.
Molecular Targets and Pathways Involved:
Protection of Aldehyde: The silyl ether formation involves the nucleophilic attack of the oxygen atom of the aldehyde on the silicon atom of the tert-butyldimethylsilyl chloride.
Deprotection: The cleavage of the silyl ether involves the attack of a nucleophile (such as fluoride ion) on the silicon atom, leading to the release of the aldehyde.
Comparison with Similar Compounds
tert-Butyldimethylsilyloxyethanol
tert-Butyldimethylsilyloxyacetaldehyde
tert-Butyldimethylsilyloxybenzaldehyde
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-60-2 |
Source
|
Record name | 2-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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